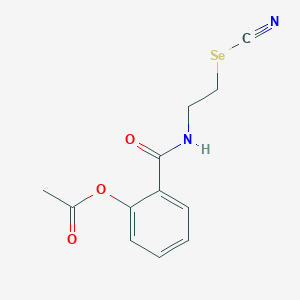

Se-Aspirin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLOEJJBOLNYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Biological Activity of Selenium-Containing Aspirin Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel selenium-containing aspirin analogs. The incorporation of selenium into the aspirin scaffold has emerged as a promising strategy in the development of potent anti-cancer agents, demonstrating significantly enhanced efficacy compared to the parent drug. This document details the experimental protocols for the synthesis of key analogs, presents quantitative biological data in a structured format, and illustrates the underlying signaling pathways through detailed diagrams.

Introduction

Aspirin, a long-established nonsteroidal anti-inflammatory drug (NSAID), has well-documented chemopreventive properties, particularly in colorectal cancer. However, its therapeutic window is often limited by gastrointestinal side effects. To address this and enhance its anti-cancer potency, researchers have explored the synthesis of various aspirin derivatives. The introduction of an organoselenium moiety has proven to be a particularly effective approach. Selenium, an essential trace element, is known to play a crucial role in antioxidant defense and has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This guide focuses on two prominent examples of selenium-containing aspirin analogs: a selenazolidine derivative, AS-10, and a methylseleno-aspirin analog, 1a.

Synthesis of Selenium-Containing Aspirin Analogs

The synthesis of these analogs involves multi-step chemical reactions designed to incorporate a selenium atom into the aspirin structure. Below are the detailed experimental protocols for the synthesis of AS-10 and a summary of the synthesis of the methylseleno-aspirin analog (1a).

Synthesis of 2-((3-(2-acetoxybenzoyl)-1,3-selenazolidin-2-ylidene)carbamoyl)phenyl acetate (AS-10)

The synthesis of AS-10 is achieved through the reaction of O-acetylsalicyloyl chloride with 1,3-selenazolidin-2-imine hydrobromide.[1]

Experimental Protocol:

-

Preparation of 1,3-selenazolidin-2-imine hydrobromide: A mixture of 2-bromoethylamine hydrobromide (3 g, 14.64 mmol) and potassium selenocyanate (2.1 g, 14.64 mmol) is stirred in acetonitrile.

-

Reaction with O-acetylsalicyloyl chloride: To a solution of 1,3-selenazolidin-2-imine hydrobromide (1.12 g, 7.55 mmol) in methylene chloride (50 mL), triethylamine (1.01 mL, 10.06 mmol) is added. O-acetylsalicyloyl chloride (1g, 5.03 mmol) is then added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Work-up and Purification: The solid formed during the reaction (triethylamine hydrohalides) is removed by filtration. The filtrate is then purified by silica gel column chromatography to yield the final product, AS-10.[1]

Synthesis of 2-([methylselanyl]carbonyl)phenyl acetate (1a)

The methylseleno-aspirin analog 1a is synthesized in a one-pot reaction. The synthesis involves the reaction of O-acetylsalicyloyl chloride with sodium hydroselenide (NaHSe), followed by methylation.[2]

Synthetic Workflow:

References

A Technical Guide to the Chemical Properties and Biological Activities of Organoselenium Aspirin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of selenium into the molecular framework of aspirin has given rise to a promising class of compounds with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and multifaceted biological activities of organoselenium aspirin derivatives. These hybrid molecules exhibit potent antioxidant, anti-inflammatory, and anticancer properties, often surpassing the efficacy of the parent drug. This document details the key mechanisms of action, including glutathione peroxidase (GPx)-like activity, modulation of critical signaling pathways such as NF-κB, and inhibition of cyclooxygenase (COX) enzymes. In-depth experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Aspirin (acetylsalicylic acid) is a cornerstone of pharmacotherapy, widely recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[2] However, the therapeutic utility of aspirin is often limited by its gastrointestinal side effects.[3] To address these limitations and enhance its therapeutic potential, significant research has focused on the chemical modification of the aspirin molecule.[1]

The introduction of organoselenium moieties into aspirin's structure has emerged as a particularly fruitful strategy. Selenium, an essential trace element, is a key component of several antioxidant enzymes, most notably glutathione peroxidase (GPx).[4] Organoselenium compounds have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. By combining the structural features of aspirin with the unique redox properties of selenium, researchers have developed novel derivatives with improved efficacy and potentially reduced toxicity. This guide will delve into the chemical intricacies and biological significance of these promising hybrid molecules.

Chemical Properties and Synthesis

The chemical properties of organoselenium aspirin derivatives are largely dictated by the nature of the selenium-containing functional group and its point of attachment to the aspirin scaffold. Common synthetic strategies involve the derivatization of aspirin's carboxylic acid or phenolic hydroxyl group.

Key Structural Classes

Organoselenium aspirin derivatives can be broadly categorized based on the linkage between the selenium atom and the aspirin molecule. Some prominent examples include:

-

Selenoesters: In these derivatives, the carboxylic acid group of aspirin is converted into a selenoester. An example is the methylseleno-aspirin analog, 2-([methylselanyl]carbonyl)phenyl acetate.

-

Selenocysteine Conjugates: Aspirin can be conjugated with selenocysteine, an amino acid containing selenium.

-

Ebselen-Aspirin Hybrids: These compounds integrate the structural features of ebselen, a well-known organoselenium compound with potent GPx-like activity, with aspirin.

-

Selenocoxib Analogs: These derivatives are designed to combine the functionalities of aspirin and selenocoxib, a selenium-containing celecoxib analog.

General Synthetic Approaches

The synthesis of organoselenium aspirin derivatives typically begins with the activation of aspirin's carboxylic acid, often by converting it to an acyl chloride. This activated intermediate can then react with various selenium-containing nucleophiles.

-

To a solution of aspirin (1.8 g, 0.01 mol) in hexane (10 mL), slowly add thionyl chloride (5.95 mL, 0.05 mol) while stirring at room temperature.

-

Maintain the reaction temperature below 30°C to control the evolution of SO2 gas.

-

Continue stirring for 1 hour at room temperature.

-

The resulting 2-acetoxy-benzoyl chloride can be used in subsequent steps without further purification.

This synthesis is a one-pot reaction involving the reaction of O-acetylsalicyloyl chloride with sodium hydrogen selenide (NaHSe), followed by methylation.

-

Prepare NaHSe in situ by a suitable method.

-

React the freshly prepared O-acetylsalicyloyl chloride with NaHSe.

-

Methylate the resulting intermediate with iodomethane to yield the final product.

Biological Activities and Mechanisms of Action

Organoselenium aspirin derivatives exhibit a broad spectrum of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These activities stem from their ability to modulate key cellular signaling pathways.

Antioxidant Activity

A hallmark of many organoselenium compounds is their ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx). This GPx-like activity allows them to catalyze the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide, thereby protecting cells from oxidative damage.

The antioxidant capacity of organoselenium aspirin derivatives can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol (e.g., 9 x 10⁻⁵ mol/L).

-

Mix 0.1 mL of the test compound solution (at various concentrations) with 2.4 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 518 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

This assay measures the ability of the compound to catalyze the reduction of a peroxide substrate by glutathione (GSH).

-

Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase (GR), and NADPH.

-

Add the organoselenium aspirin derivative to the reaction mixture.

-

Initiate the reaction by adding a peroxide substrate (e.g., tert-butyl hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The GPx-like activity is proportional to the rate of NADPH consumption.

Anti-inflammatory Activity

The anti-inflammatory effects of organoselenium aspirin derivatives are mediated through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.

Like aspirin, its organoselenium derivatives can inhibit COX enzymes, which are central to the inflammatory process. The degree of inhibition and selectivity for COX-1 versus COX-2 can vary depending on the specific derivative.

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and L-epinephrine as co-factors.

-

Add the purified COX-1 or COX-2 enzyme to the buffer and incubate at room temperature for 2 minutes.

-

Add the organoselenium aspirin derivative (dissolved in a suitable solvent like DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

After a specific incubation time, stop the reaction.

-

Quantify the production of prostaglandins (e.g., PGE2) using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS).

-

Calculate the percentage of inhibition and determine the IC50 value.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Several organoselenium compounds have been shown to inhibit the activation of NF-κB.

The inhibition of NF-κB can be assessed by measuring the phosphorylation of its inhibitory subunit, IκBα, or by determining the DNA binding activity of the p50 subunit.

Caption: Inhibition of the NF-κB signaling pathway by organoselenium aspirin derivatives.

Anticancer Activity

Organoselenium aspirin derivatives have demonstrated significant anticancer activity against various cancer cell lines. Their mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.

The cytotoxicity of these compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the organoselenium aspirin derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Induction of apoptosis by organoselenium aspirin derivatives via ROS generation.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of different organoselenium aspirin derivatives, the following tables summarize key quantitative data reported in the literature.

Table 1: Antioxidant Activity of Selected Organoselenium Aspirin Derivatives

| Compound | Assay | IC50 / Activity | Reference |

| Methylseleno-aspirin analog | DPPH Scavenging | Data not available | |

| Ebselen-aspirin hybrid | GPx-like activity | Data not available | |

| Selenocysteine-aspirin conjugate | DPPH Scavenging | Data not available |

Table 2: Anti-inflammatory Activity of Selected Organoselenium Aspirin Derivatives

| Compound | Target | IC50 | Reference |

| Selenocoxib-2 | COX-2 | 0.72 µM | |

| Selenocoxib-3 | COX-2 | 2.4 µM | |

| Aspirin analog 11 | COX-2 | 0.07-0.7 µM | |

| Aspirin analog 16 | COX-2 | 0.07-0.7 µM | |

| Aspirin analog 11 | 5-LOX | 0.2 µM | |

| Aspirin analog 16 | 5-LOX | 0.3 µM |

Table 3: Anticancer Activity of Selected Organoselenium Aspirin Derivatives

| Compound | Cell Line | IC50 | Reference |

| Methylseleno-aspirin analog (1a) | Colorectal Cancer | < 2 µM | |

| Se-Aspirin analog 8 | Colorectal Cancer | >10 times more potent than 5-FU |

Note: The tables are populated with available data. Further research is needed to generate a more comprehensive dataset for direct comparison.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of organoselenium aspirin derivatives.

References

- 1. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6278014B1 - Synthetic procedure for the manufacture of aspirin - Google Patents [patents.google.com]

- 3. Synthesis and biological activity of aspirin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [rex.libraries.wsu.edu]

The Core Mechanism of Se-Aspirin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium-aspirin (Se-Aspirin) represents a novel class of chemical entities designed to enhance the anticancer properties of aspirin. By incorporating selenium, a trace element with known chemopreventive properties, into the aspirin molecule, these hybrid compounds exhibit significantly greater potency and broader mechanisms of action against various cancer types, particularly colorectal and pancreatic cancer. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on the signaling pathways it modulates, and presents detailed experimental protocols for key assays used to elucidate these mechanisms.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach that includes the induction of oxidative stress, apoptosis, and cell cycle arrest, primarily through the modulation of the NF-κB signaling pathway.

Redox Modulation and Induction of Reactive Oxygen Species (ROS)

A pivotal aspect of this compound's mechanism is its ability to induce the generation of reactive oxygen species (ROS) within cancer cells. Unlike the antioxidant properties of selenium at nutritional doses, certain organoselenium compounds, including this compound, can act as pro-oxidants in the tumor microenvironment. This increase in intracellular ROS creates a state of oxidative stress that triggers downstream signaling cascades leading to cell death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This is achieved through both intrinsic and extrinsic pathways. A key event is the activation of caspase-3 and caspase-7, executioner caspases that orchestrate the dismantling of the cell.[1] Evidence also points to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[1] Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[1][2] This prevents cancer cells from replicating their DNA and dividing. The arrest is associated with a dose-dependent reduction in the levels of key cell cycle markers such as cyclin E1 and cyclin B1.[1] The induction of the cell cycle inhibitor p21 has also been implicated in this process.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. This compound and its analogs have been shown to potently inhibit this pathway. Mechanistically, this compound compounds can inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes, which include anti-apoptotic proteins like survivin and Bcl-xL.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and mechanistic effects of this compound and its analogs.

Table 1: Comparative IC50 Values of this compound Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound analog 8 | Colorectal Cancer Cells | Colorectal Cancer | >10 times more potent than 5-FU | |

| This compound analog 6 | Various Human Cancer Cells | Multiple | 10-fold more potent than 5-FU | |

| ASD-43 | Panc-1 | Pancreatic Cancer | Not specified | |

| ASD-49 | Panc-1 | Pancreatic Cancer | Not specified | |

| AS-10 | Panc-1 | Pancreatic Cancer | ~1 µM | |

| AS-10 | MiaPaCa2 | Pancreatic Cancer | ~2 µM | |

| AS-10 | BxPC3 | Pancreatic Cancer | ~0.5 µM | |

| NO-ASA | SW480 | Colon Cancer | 133-268 | |

| NO-ASA | Pancreatic Cancer Cells | Pancreatic Cancer | 133-268 | |

| NO-ASA | Breast Cancer Cells | Breast Cancer | 133-268 |

Table 2: Quantitative Effects of this compound on Apoptosis and Cell Cycle

| Treatment | Cell Line | Parameter | Observation | Reference |

| This compound analog 8 | Colorectal Cancer Cells | Apoptosis | Activation of caspase 3/7, PARP cleavage | |

| This compound analog 8 | Colorectal Cancer Cells | Cell Cycle | Arrest at G1 and G2/M phases | |

| AS-10 (5 µM) | Panc-1 | Apoptosis (48h) | Significant increase in total apoptotic cells | |

| AS-10 | Panc-1 | Cell Cycle | Induction of G1 block | |

| NO-ASA (200 µM, 48h) | SW480 | Apoptosis (sub-G0/G1) | Increase from 4.5% to 11.5% | |

| NO-ASA (200 µM, 72h) | SW480 | Apoptosis (sub-G0/G1) | Increase to 20.8% | |

| NO-ASA | Various Cancer Cells | Cell Cycle | Significant G2/M arrest |

Table 3: Quantitative Effects of this compound on NF-κB Pathway and Related Proteins

| Treatment | Cell Line | Protein | Effect | Reference |

| ASD-43 | Panc-1 | IκBα degradation | Inhibited | |

| ASD-49 | Panc-1 | IκBα degradation | Inhibited | |

| ASD-43 | Panc-1 | Survivin | Downregulated | |

| ASD-49 | Panc-1 | Survivin | Downregulated | |

| ASD-43 | Panc-1 | Bcl-xL | Downregulated | |

| ASD-49 | Panc-1 | Bcl-xL | Downregulated | |

| AS-10 | Panc-1 | NF-κB nuclear translocation | Decreased | |

| This compound analog 8 | Colorectal Cancer Cells | Cyclin E1 | Reduced | |

| This compound analog 8 | Colorectal Cancer Cells | Cyclin B1 | Reduced |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound compounds or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound compounds as required.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., IκBα, p-IκBα, survivin, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Treatment: Treat cells with this compound compounds for the desired time.

-

DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

-

Data Analysis: Quantify the relative fluorescence intensity compared to the control group.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is used to measure the fluorescence of a population of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core signaling pathways modulated by this compound in cancer cells.

Caption: Standard workflow for Western blot analysis.

Caption: Logical flow of this compound's anticancer effects.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Se-Aspirin and its Parent Compound, Aspirin

A Note to the Reader: The term "Se-Aspirin" does not refer to a single, standardized compound with established pharmacokinetic data. Instead, it encompasses a range of novel selenium-containing derivatives of aspirin currently under investigation, primarily for their potential anticancer properties. Research into these "seleno-aspirins" is in the preclinical stages, and comprehensive pharmacokinetic and bioavailability data in humans are not yet available in the public domain. This guide will provide a detailed overview of the known pharmacokinetics and bioavailability of the parent compound, Aspirin (acetylsalicylic acid) , which serves as the foundational molecule for these emerging derivatives. A summary of the current understanding of this compound compounds is also included to provide context for researchers.

Introduction to Aspirin (Acetylsalicylic Acid)

Aspirin, or acetylsalicylic acid (ASA), is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, anti-inflammatory, and antiplatelet properties.[1][2] It is utilized for the relief of minor aches and pains, reduction of fever, and in low doses, for the long-term prevention of cardiovascular events such as heart attacks and strokes.[1][2] The therapeutic and adverse effects of aspirin are directly related to its pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics of Aspirin

The pharmacokinetics of aspirin are complex and involve rapid absorption, distribution, metabolism, and excretion. A key feature is its rapid conversion to its primary active metabolite, salicylic acid.

Absorption

Aspirin is rapidly absorbed from the gastrointestinal tract, primarily in the stomach and upper small intestine, through passive diffusion.[3] The rate of absorption is influenced by the formulation of the drug. For instance, immediate-release tablets are absorbed quickly, while enteric-coated formulations are designed to dissolve in the more alkaline environment of the small intestine, which can delay and sometimes lead to erratic absorption.

Factors that can affect the absorption of aspirin include:

-

Gastric pH: As a weak acid, aspirin is better absorbed in the acidic environment of the stomach.

-

Gastric Emptying Time: Faster gastric emptying can accelerate the delivery of aspirin to the small intestine, where the large surface area facilitates absorption.

-

Food: The presence of food in the stomach can delay gastric emptying and thus slow the absorption of aspirin.

Distribution

Once absorbed, aspirin is distributed throughout the body's tissues and fluids. Salicylate, the primary metabolite, readily crosses the placental barrier and can be distributed into breast milk. Approximately 50-80% of salicylate in the blood is bound to plasma proteins, mainly albumin. This binding is concentration-dependent; as plasma salicylate concentrations increase, the proportion of unbound, active drug also increases.

Metabolism

Aspirin is a prodrug that is rapidly hydrolyzed to its active metabolite, salicylic acid, in the gut wall, blood, and primarily in the liver. The half-life of aspirin in the plasma is very short, approximately 15-20 minutes.

Salicylic acid is further metabolized in the liver through several pathways, the main ones being conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl phenolic and acyl glucuronides. These metabolic pathways are saturable, meaning that at higher doses of aspirin, the rate of metabolism does not increase proportionally with the dose, leading to a longer half-life for salicylate.

Excretion

The metabolites of aspirin, along with some unchanged salicylic acid, are primarily excreted by the kidneys in the urine. The renal excretion of salicylate is highly dependent on urinary pH. Alkalinization of the urine significantly increases the ionization of salicylic acid, which traps it in the renal tubules and enhances its excretion.

Bioavailability of Aspirin

The oral bioavailability of aspirin is typically high, in the range of 80-100%. However, the systemic bioavailability of intact acetylsalicylic acid is lower, around 50-70%, due to presystemic hydrolysis in the gastrointestinal mucosa and liver.

Different formulations of aspirin can have different bioavailability profiles. Enteric-coated aspirin, for example, has been shown to have lower bioavailability compared to plain aspirin due to its delayed and sometimes incomplete absorption.

Quantitative Pharmacokinetic Data for Aspirin

The following table summarizes key pharmacokinetic parameters for aspirin and its active metabolite, salicylic acid.

| Parameter | Aspirin (Acetylsalicylic Acid) | Salicylate |

| Oral Bioavailability (F) | ~50-70% (as intact ASA) | - |

| Time to Peak Plasma Concentration (Tmax) | 0.25 - 2 hours (immediate-release) | 1 - 4 hours |

| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent |

| Volume of Distribution (Vd) | 0.1 - 0.2 L/kg | 0.15 - 0.2 L/kg |

| Plasma Protein Binding | 80 - 90% | 50 - 80% (concentration-dependent) |

| Half-life (t1/2) | 15 - 20 minutes | 2 - 3 hours (low doses), up to 30 hours (high doses) |

| Clearance (CL) | Rapid | Dose-dependent |

| Primary Route of Elimination | Metabolism to Salicylate | Renal excretion of metabolites and unchanged drug |

Note: These values are approximate and can vary depending on the individual, dosage, formulation, and co-administered substances.

Experimental Protocols for Pharmacokinetic Studies of Aspirin

Detailed methodologies are crucial for accurately determining the pharmacokinetic profile of a drug. Below are generalized protocols for key experiments.

Animal Models for Preclinical Pharmacokinetic Studies

-

Species: Rats (e.g., Wistar or Sprague-Dawley) are commonly used due to their size, cost, and well-characterized physiology. Other species like mice, rabbits, and dogs may also be used.

-

Dosing: Aspirin is typically administered orally via gavage. Doses are calculated based on body weight (e.g., mg/kg).

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing via methods such as tail vein or retro-orbital sinus sampling. Plasma is separated by centrifugation.

-

Analytical Method: Plasma concentrations of aspirin and salicylic acid are quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Human Clinical Pharmacokinetic Studies

-

Study Design: A common design is a randomized, crossover study where healthy volunteers receive different formulations of aspirin with a washout period in between.

-

Dosing: Participants are administered a standardized dose of the aspirin formulation under controlled conditions (e.g., after an overnight fast).

-

Sample Collection: Serial blood samples are collected from a peripheral vein at specified time intervals before and after drug administration. Urine samples may also be collected to assess renal excretion.

-

Analytical Method: Plasma and urine concentrations of aspirin and its metabolites are determined using validated bioanalytical methods, such as LC-MS/MS, which offers high sensitivity and specificity.

-

Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate pharmacokinetic parameters like AUC, Cmax, Tmax, and t1/2.

Visualizing Aspirin's Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Aspirin```dot

Caption: Workflow of a typical human clinical pharmacokinetic study.

The Emergence of this compound: A Brief Overview

Recent research has focused on synthesizing selenium-containing derivatives of aspirin and other NSAIDs to enhance their therapeutic properties, particularly their anticancer effects, and potentially reduce side effects. The rationale behind incorporating selenium is based on the known antioxidant and anticancer activities of various organoselenium compounds.

Studies have described the synthesis of compounds like a "methylseleno-ASA analog" and have explored their formulation with cyclodextrins and polymeric micelles to improve their poor water solubility and sustain their antitumoral effects. While these early studies show promise in cell culture and animal models of cancer, they are yet to progress to detailed pharmacokinetic studies in humans. Therefore, data on the absorption, distribution, metabolism, and excretion of these this compound derivatives are not currently available.

Conclusion

The pharmacokinetics of aspirin are well-characterized, involving rapid absorption and conversion to its active metabolite, salicylic acid, followed by saturable hepatic metabolism and renal excretion. Understanding these processes is fundamental for its effective and safe clinical use. While the field of this compound holds promise for the development of new therapeutics, particularly in oncology, further research is required to elucidate the pharmacokinetic and bioavailability profiles of these novel compounds. Researchers in drug development should stay informed about the progress in this area as new data become available.

References

- 1. Characterization of the Pharmacokinetics of Oral Selenium Compounds in Humans Before and Following Supplementation | Division of Cancer Prevention [prevention.cancer.gov]

- 2. New Formulation of a Methylseleno-Aspirin Analog with Anticancer Activity Towards Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and cytotoxic effect of selenium compounds in rodent cancer xenograft model for therapy experiment - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Selenium-Aspirin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium-aspirin (Se-Aspirin) represents a novel class of chemical entities designed to enhance the therapeutic properties of aspirin, particularly in the context of oncology. By incorporating selenium into the aspirin scaffold, researchers have developed compounds with significantly increased potency and altered mechanisms of action compared to the parent drug. This technical guide provides an in-depth overview of the in vitro studies conducted on various this compound derivatives, focusing on their anti-cancer properties. The information presented herein is compiled from publicly available research abstracts and articles, offering a centralized resource for understanding the preclinical evaluation of these promising compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on different this compound compounds, focusing on their effects on cancer cell lines.

Table 1: Cytotoxicity of this compound Compounds in Cancer Cell Lines

| Compound | Cell Line(s) | Assay | Key Findings | Reference(s) |

| AS-10 | Panc-1, MiaPaCa2, BxPC3 (Pancreatic Ductal Adenocarcinoma) | MTT Assay (48h) | IC50 values were 2-3 orders of magnitude lower than aspirin and 1-2 orders of magnitude lower than gemcitabine. | [1] |

| LNCaP (Prostate Cancer) | MTT Assay | EC50 in the range of 1.7 to 2.5 µM, compared to the millimolar range for aspirin. | [2] | |

| PC-3, DU145 (Prostate Cancer) | NCI-60 Screen | Potent cytocidal activity observed. | [3] | |

| Compound 8 | Colorectal Cancer (CRC) cell lines | Viability Assay | >10 times more potent than 5-Fluorouracil (5-FU). | [4][5] |

| Various cancer cell lines | Viability Assay | Identified as the most effective agent among a series of Se-NSAID hybrids. | ||

| ASD-43, ASD-49 | Panc-1 (Pancreatic Cancer) | Not specified | Effective in inhibiting cancer cell growth. |

Table 2: Mechanistic Insights from In Vitro Assays

| Compound | Cell Line | Target/Pathway | Assay | Observed Effect | Reference(s) |

| AS-10 | Panc-1 | Apoptosis | Caspase 3/7 Assay | Induction of apoptosis. | |

| Panc-1 | Cell Cycle | Not specified | Induction of G1 cell cycle block. | ||

| Panc-1 | NF-κB Signaling | NF-κB Nuclear Translocation/DNA Binding Assay | Decreased TNF-α-stimulated NF-κB nuclear translocation and DNA binding. | ||

| LNCaP, 22Rv1 | Histone Acetylation | Not specified | Rapid promotion of histone acetylation (within 5 min). | ||

| LNCaP, 22Rv1 | Androgen Receptor (AR) Signaling | Western Blot, mRNA analysis | Decreased AR and PSA protein and mRNA levels. | ||

| Compound 8 | Colorectal Cancer | Cell Cycle | Not specified | Inhibition of cell cycle in G1 and G2/M phases; dose-dependent reduction of cyclin E1 and B1; induction of p21. | |

| Colorectal Cancer | Apoptosis | Caspase 3/7 Assay, PARP Cleavage Assay | Activation of caspase 3/7 and PARP cleavage. | ||

| Colorectal Cancer | Reactive Oxygen Species (ROS) | Not specified | Increased intracellular ROS levels with longer exposure. | ||

| ASD-43, ASD-49 | Panc-1 | NF-κB Signaling | IκB-alpha Degradation Assay | Inhibited the degradation of IκB-alpha in the presence of TNF. | |

| Panc-1 | Apoptosis-related proteins | Western Blot | Down-regulation of survivin and Bcl-xL. | ||

| Panc-1 | Apoptosis | Caspase-3 Activation, PARP Cleavage Assay | Dose-dependent induction of apoptosis. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are outlined below. These represent standard laboratory procedures for assessing the in vitro activity of anti-cancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of a this compound compound that inhibits the growth of cancer cells by 50% (IC50 or EC50).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the this compound compound (and appropriate controls like aspirin, vehicle, and standard chemotherapeutics) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow formazan crystal formation.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). IC50/EC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Caspase 3/7 Activity)

-

Objective: To quantify the induction of apoptosis by this compound compounds.

-

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are effector caspases that are activated during the apoptotic cascade. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.

-

Methodology:

-

Cell Treatment: Cells are seeded in plates and treated with the this compound compound for various time points.

-

Lysis and Reagent Addition: Cells are lysed, and a reagent containing a luminogenic or fluorogenic caspase-3/7 substrate is added.

-

Incubation: The mixture is incubated at room temperature to allow the activated caspases to cleave the substrate.

-

Signal Measurement: The resulting luminescent or fluorescent signal is measured using a luminometer or fluorometer.

-

Data Analysis: The signal intensity is proportional to the amount of caspase 3/7 activity and is normalized to the number of cells or total protein content.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.

-

Methodology:

-

Protein Extraction: Cells are treated with this compound, harvested, and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA or Bradford assay.

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the light produced is detected by imaging equipment.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Visualizations

The in vitro anti-cancer effects of this compound compounds are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

NF-κB Signaling Pathway Inhibition by this compound

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Seleno-aspirin compound AS-10 promotes histone acetylation ahead of suppressing androgen receptor transcription, G1 arrest, and apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Antioxidant Potential of Selenium-Aspirin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synergistic combination of selenium's potent antioxidant capabilities with the well-established anti-inflammatory properties of aspirin has given rise to a novel class of compounds with significant therapeutic promise. This technical guide provides an in-depth analysis of the antioxidant properties of selenium-aspirin compounds, focusing on their mechanisms of action, quantitative evaluation, and the experimental protocols for their assessment.

Core Mechanisms of Antioxidant Action

Selenium-aspirin compounds exert their antioxidant effects through two primary, interconnected mechanisms: direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Glutathione Peroxidase (GPx) Mimicry

Many organoselenium compounds, including selenium-aspirin hybrids, are recognized for their ability to mimic the activity of the crucial selenoenzyme, glutathione peroxidase (GPx).[1][2] GPx plays a pivotal role in cellular protection by catalyzing the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂) and lipid peroxides, using glutathione (GSH) as a reducing substrate.[3] The catalytic cycle involves the selenium moiety of the compound being oxidized by the peroxide and subsequently reduced back to its active form by GSH. This process detoxifies reactive oxygen species (ROS), preventing oxidative damage to cellular components.[4]

Activation of the Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some selenium-containing molecules, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription. This results in an upregulation of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, thereby bolstering the cell's overall antioxidant capacity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glutathione peroxidase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Se-Aspirin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening methodologies applicable to novel Se-Aspirin compounds. Given the growing interest in selenium-containing pharmaceuticals for their potential enhanced therapeutic properties, a thorough understanding of their safety profile is paramount. This document outlines detailed experimental protocols for key in vitro assays, including cytotoxicity, apoptosis, and genotoxicity assessments. Furthermore, it presents a framework for summarizing quantitative data and visualizes complex biological pathways and experimental workflows using Graphviz (DOT language) to facilitate comprehension and application by researchers in the field of drug development.

Introduction

Aspirin (acetylsalicylic acid) is a widely used nonsteroidal anti-inflammatory drug (NSAID) with well-documented analgesic, antipyretic, and antiplatelet effects[1]. However, its long-term use is associated with gastrointestinal toxicity[2]. The incorporation of selenium, an essential trace element with antioxidant properties, into the aspirin molecule to create "this compound" is a promising strategy to enhance its therapeutic efficacy and potentially mitigate its side effects[2]. Organoselenium compounds have demonstrated a range of pharmacological activities, but their toxicity is a critical consideration, as it can vary significantly based on their chemical structure[3][4]. Therefore, a systematic and rigorous preliminary toxicity screening is essential in the early stages of this compound development.

This guide details a panel of recommended in vitro assays to assess the initial safety profile of novel this compound compounds, using the seleno-aspirinyl derivative AS-10 as a primary example where data is available.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening is to determine the concentration at which a compound exhibits cytotoxic effects on cells. The half-maximal inhibitory concentration (IC50) is a key quantitative parameter derived from these assays.

Data Presentation: Cytotoxicity of this compound Derivative AS-10

The following table summarizes the reported IC50 values for the this compound derivative AS-10 in various pancreatic ductal adenocarcinoma (PDAC) cell lines and a non-cancerous cell line.

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Assay Type |

| Panc-1 | AS-10 | 48 | Value not explicitly stated, but significantly lower than aspirin and gemcitabine | MTT Assay |

| MiaPaCa-2 | AS-10 | 48 | Value not explicitly stated, but significantly lower than aspirin and gemcitabine | MTT Assay |

| BxPC-3 | AS-10 | 48 | Value not explicitly stated, but significantly lower than aspirin and gemcitabine | MTT Assay |

| Mouse Embryonic Fibroblasts (MEF) | AS-10 | 48 | > 50 | MTT Assay |

Note: Specific IC50 values for AS-10 were not provided in the primary literature found, but it was stated to be "two to three orders of magnitude more potent than aspirin and at least one to two orders of magnitude more potent than gemcitabine". The value for MEF cells indicates selectivity towards cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Induction Assessment

To understand the mechanism of cell death induced by a this compound compound, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies different cell populations: viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are identified as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Experimental Protocol: Caspase-3/7 Activity Assay

Caspases are key proteases in the apoptotic pathway. Measuring the activity of effector caspases like caspase-3 and -7 confirms the involvement of apoptosis.

Materials:

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound compound as described for the MTT assay.

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Signaling Pathway Visualization: Apoptosis Induction

Caption: Simplified intrinsic apoptosis signaling pathway.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to mutations and carcinogenesis.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Microscope slides

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green, ethidium bromide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Preparation and Treatment: Prepare a single-cell suspension from cells treated with the this compound compound.

-

Slide Preparation: Coat microscope slides with NMPA. Mix the cell suspension with LMPA and layer it onto the coated slides.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing fragments and single-strand breaks) will migrate out of the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Experimental Workflow Visualization

Caption: Step-by-step workflow of the Comet assay for genotoxicity testing.

In Vivo Acute Oral Toxicity (OECD Guidelines)

Following in vitro screening, promising candidates should be evaluated in vivo. The OECD provides guidelines for acute oral toxicity testing to determine the potential adverse effects of a substance after a single oral dose.

Study Design Overview

-

OECD Guideline 420 (Fixed Dose Procedure): Aims to identify a dose that produces clear signs of toxicity but no mortality. It uses a stepwise procedure with a small number of animals per step.

-

OECD Guideline 423 (Acute Toxic Class Method): Classifies a substance into a toxicity category based on the observation of mortality in a stepwise manner, also using a small number of animals.

-

OECD Guideline 425 (Up-and-Down Procedure): A sequential dosing method that allows for the estimation of the LD50 with a confidence interval, using a minimal number of animals.

Key Parameters to be Monitored

-

Mortality and time of death

-

Clinical signs of toxicity (e.g., changes in behavior, respiration, salivation)

-

Body weight changes

-

Gross necropsy findings at the end of the observation period (typically 14 days)

Discussion and Interpretation

The preliminary toxicity screening of a novel this compound compound requires a multi-faceted approach.

-

Cytotoxicity data provides an initial therapeutic window and helps in selecting appropriate concentrations for further mechanistic studies. A high IC50 value in non-cancerous cells compared to cancer cells suggests selectivity, which is a desirable characteristic.

-

Apoptosis assays elucidate the mechanism of cell death. Induction of apoptosis is generally preferred over necrosis for an anticancer agent, as necrosis can trigger an inflammatory response.

-

Genotoxicity assessment is a critical safety evaluation. A positive result in a genotoxicity assay is a significant red flag that may halt further development of the compound.

-

In vivo acute toxicity studies provide essential information on the systemic effects of the compound and are necessary for regulatory submissions.

The toxicity of this compound is likely influenced by both the aspirin and the organoselenium moieties. Aspirin toxicity can manifest as metabolic acidosis and respiratory alkalosis at high doses. The toxicity of organoselenium compounds is often related to their interaction with thiol-containing molecules and the generation of reactive oxygen species. The combined effect of these two components in a single molecule requires careful and thorough investigation.

Conclusion

The preliminary toxicity screening protocols outlined in this guide provide a robust framework for the initial safety assessment of novel this compound compounds. By systematically evaluating cytotoxicity, the mechanism of cell death, and genotoxicity, researchers can make informed decisions about the potential of these compounds for further development as therapeutic agents. The use of standardized protocols and clear data presentation, as advocated in this document, is crucial for ensuring the reproducibility and reliability of the findings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pathophysiology of aspirin overdosage toxicity, with implications for management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 4. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Development of Novel Seleno-Drugs: A Technical Guide

Introduction

Selenium, an essential trace element, plays a critical role in human health, primarily through its incorporation into selenoproteins, which are involved in antioxidant defense, immune function, and metabolic regulation.[1][2] Beyond its nutritional role, selenium has garnered significant interest in medicinal chemistry for its therapeutic potential against a range of diseases, including cancer.[3][4] Seleno-drugs, which are chemical compounds containing selenium, have emerged as a promising class of therapeutic agents.[3] The incorporation of selenium into organic molecules can significantly enhance their bioactivity. This technical guide provides an in-depth overview of the discovery and development of novel seleno-drugs, targeting researchers, scientists, and drug development professionals. It covers the core aspects from mechanisms of action and synthesis to preclinical evaluation, with a focus on anticancer applications.

1. Mechanisms of Action of Seleno-Drugs

The anticancer effects of selenium compounds are multifaceted and depend on their chemical form and dosage. At nutritional levels, selenium primarily exerts antioxidant effects, while at supranutritional or therapeutic doses, it can act as a pro-oxidant in cancer cells, which inherently have a higher level of reactive oxygen species (ROS). This dual role is a key aspect of their therapeutic potential.

The primary mechanisms of action include:

-

Induction of Oxidative Stress and Apoptosis: Many seleno-drugs exert their anticancer effects by generating ROS, leading to oxidative stress that triggers programmed cell death (apoptosis) in cancer cells. This can involve the upregulation of the p53 tumor suppressor gene and activation of caspase signaling pathways.

-

Enzyme Inhibition: A crucial target for many seleno-drugs is the enzyme thioredoxin reductase (TrxR), a selenoprotein that is often overexpressed in cancer cells and contributes to their resistance to therapy. The selenocysteine residue in the active site of TrxR makes it a target for inhibition by various selenium compounds. Inhibition of TrxR disrupts the cellular redox balance and can lead to apoptosis.

-

Modulation of Cell Signaling Pathways: Selenium compounds can influence various cell signaling pathways that control cell proliferation, apoptosis, and angiogenesis. For instance, some compounds have been shown to block the extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell growth and survival.

Below is a diagram illustrating the ROS-mediated apoptotic pathway induced by seleno-drugs.

Caption: ROS-mediated apoptosis induced by seleno-drugs in cancer cells.

2. Workflow for Seleno-Drug Discovery and Development

The process of discovering and developing a new seleno-drug follows a structured pipeline, from initial compound design to preclinical and clinical evaluation. This workflow ensures a systematic approach to identifying potent and safe drug candidates.

Caption: General workflow for the discovery and development of novel seleno-drugs.

3. Synthesis and Characterization of Organoselenium Compounds

The synthesis of organoselenium compounds is a crucial first step in their development as therapeutic agents. A variety of synthetic methods have been developed to create diverse chemical structures.

Experimental Protocol: Synthesis of Diphenyl Diselenide ((C₆H₅)₂Se₂)

Diphenyl diselenide is a common organoselenium compound used as a precursor for introducing the phenylselenyl group in organic synthesis.

Materials:

-

Phenylmagnesium bromide (PhMgBr) solution in THF

-

Selenium (Se) powder

-

Bromine (Br₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Benzeneselenolate:

-

Set up a dry three-neck flask equipped with a dropping funnel, a condenser, and an inlet for inert gas.

-

Under an inert atmosphere, add selenium powder to the flask.

-

Slowly add the phenylmagnesium bromide solution from the dropping funnel to the selenium powder suspension in anhydrous THF or diethyl ether with stirring. An exothermic reaction will occur.

-

After the addition is complete, reflux the mixture for 2 hours to ensure the complete formation of phenylselenomagnesium bromide (PhSeMgBr).

-

-

Oxidation to Diphenyl Diselenide:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in THF or diethyl ether to the reaction mixture until the color of bromine persists.

-

Stir the mixture at room temperature for 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from hot hexane or ethanol to obtain pure diphenyl diselenide as yellow crystals.

-

Characterization:

-

Melting Point: 59-61 °C

-

¹H NMR (CDCl₃): Chemical shifts corresponding to the phenyl protons.

-

¹³C NMR (CDCl₃): Chemical shifts corresponding to the phenyl carbons.

-

⁷⁷Se NMR (CDCl₃): Characteristic chemical shift for the diselenide bond.

-

Mass Spectrometry: To confirm the molecular weight.

4. In Vitro Evaluation of Seleno-Drugs

In vitro assays are essential for the initial screening of novel compounds to assess their biological activity and identify promising candidates for further development.

4.1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the seleno-drug in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include a vehicle control (medium with the solvent used to dissolve the drug) and a blank (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

-

4.2. Apoptosis Assessment: Annexin V Staining and Flow Cytometry

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay

Materials:

-

Cancer cell line

-

Seleno-drug for treatment

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and incubate for 24 hours.

-

Treat the cells with the seleno-drug at the desired concentration (e.g., IC₅₀ value) for a specific time period. Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

4.3. Quantitative Data: Cytotoxicity of Seleno-Drugs

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected seleno-drugs against various cancer cell lines.

| Seleno-Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N,N'-((diselanediylbis(2,1-phenylene))bis(methylene))di(ethaneamine) | HeLa (Cervical) | 20 | |

| MCF-7 (Breast) | 30 | ||

| K652 (Leukemia) | 15 | ||

| Methylseleninic acid | MCF-7 (Breast) | 2.0 - 8.4 | |

| Combretastatin A-4 analog (selenide) | MCF-7 (Breast) | 0.01 | |

| 768 (Kidney) | 0.68 | ||

| HT-29 (Colon) | 0.28 | ||

| PC-3 (Prostate) | 0.08 | ||

| Benzodioxyl diselenide (2a) | HT-29 (Colon) | <12 | |

| H1299 (Lung) | <12 | ||

| Benzodioxyl diselenide (2b) | HCT-116 (Colon) | ~11 |

5. In Vivo Evaluation of Seleno-Drugs

In vivo studies using animal models are crucial for evaluating the efficacy and safety of lead compounds in a whole-organism context.

5.1. Animal Models for Anticancer Efficacy

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to test the antitumor activity of novel compounds.

Experimental Protocol: HeLa Xenograft Mouse Model

Materials:

-

Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

-

HeLa (human cervical carcinoma) cells.

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS).

-

Vehicle for drug administration (e.g., saline, DMSO/saline mixture).

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation and Implantation:

-

Culture HeLa cells to the desired number.

-

Harvest the cells and resuspend them in a suitable medium or PBS.

-

Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the seleno-drug to the treatment group according to a predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle only. A positive control group (e.g., treated with a standard chemotherapy drug) can also be included.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume and the body weight of the animals (as an indicator of toxicity).

-

Primary endpoints include tumor growth inhibition (TGI) and changes in body weight.

-

At the end of the study, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histopathology).

-

5.2. Quantitative Data: In Vivo Efficacy of Seleno-Drugs

The following table presents an example of in vivo data for selenium nanoparticles (SeNPs) in a mouse colorectal cancer model.

| Treatment Group | Dose | Mean Tumor Size Reduction | Metastasis Suppression | Reference |

| SeNPs | 1 µg/g | 2-2.5 times | 1.5-3 times | |

| SeNPs | 10 µg/g | 2-2.5 times | 1.5-3 times |

6. Pharmacokinetics and Toxicology

Understanding the pharmacokinetic (what the body does to the drug) and toxicological profile of a seleno-drug is critical for its development.

6.1. Pharmacokinetic Parameters